molecular formula C10H11Cl2NO2 B3024570 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide CAS No. 915920-71-7

3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide

Cat. No.: B3024570
CAS No.: 915920-71-7
M. Wt: 248.1 g/mol
InChI Key: INNNKGKVOJVVKN-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide is a halogenated derivative of a secondary amide bearing an aromatic substituent. This compound is characterized by its molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide typically involves the reaction of 4-chloro-3-methoxyaniline with 3-chloropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its interactions with biological targets and improve its stability under various conditions .

Properties

IUPAC Name

3-chloro-N-(4-chloro-3-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-9-6-7(2-3-8(9)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INNNKGKVOJVVKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589381
Record name 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915920-71-7
Record name 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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